tert-Butyl 2,6-dichloro-4-(trifluoromethyl)benzoate
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Description
“tert-Butyl 2,6-dichloro-4-(trifluoromethyl)benzoate” is a chemical compound with the formula C12H11Cl2F3O2 . It has a molecular weight of 315.12 g/mol . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11Cl2F3O2/c1-11(2,3)19-10(18)9-7(13)4-6(5-8(9)14)12(15,16)17/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature of 2-8°C .Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
It’s known that the compound has high stability and superior utility as a deoxofluorinating agent . This suggests that it may interact with its targets by introducing fluorine atoms, which can significantly alter the properties of the target molecules.
Pharmacokinetics
Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.
Action Environment
The action of Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate can be influenced by environmental factors. For instance, it has surprisingly high stability on contact with water . This suggests that it could maintain its activity in aqueous environments, which are common in biological systems.
Properties
IUPAC Name |
tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3O2/c1-11(2,3)19-10(18)9-7(13)4-6(5-8(9)14)12(15,16)17/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLAGCTTJLKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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